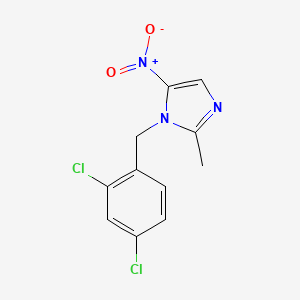

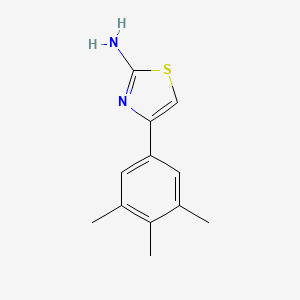

1-(2,4-dichlorobenzyl)-2-methyl-5-nitro-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dichlorobenzyl)-2-methyl-5-nitro-1H-imidazole, also known as DCMI, is a chemical compound that has been widely studied for its potential applications in scientific research. DCMI belongs to the class of imidazole derivatives, which have been shown to possess a variety of biological activities. In

Scientific Research Applications

Inhibition of Aldehyde Dehydrogenase

1-(2,4-dichlorobenzyl)-2-methyl-5-nitro-1H-imidazole is related to compounds such as nitrefazole, which have shown significant inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This property suggests potential applications in studying and possibly treating conditions related to alcohol metabolism and dependence R. Klink, K. Pachler, R. Gottschlich, 1985.

Antimicrobial Activities

Derivatives of this compound have shown interesting antimicrobial activities. Studies on vinyl-substituted 2-nitroimidazoles revealed significant antibacterial and antitrichomonal activity, highlighting their potential as therapeutic agents against microbial infections B. Cavalleri, G. Volpe, V. Arioli, 1977.

Synthesis and Reactivity Studies

Research on 1-methyl-2-chloromethyl-5-nitroimidazole, a structurally related compound, has provided insights into the reactivity and potential synthetic pathways of these molecules. Such studies contribute to the broader understanding of nitroimidazole chemistry, essential for developing new drugs and materials M. Crozet, J. Surzur, P. Vanelle, C. Ghiglione, J. Maldonado, 1985.

Denitrogenative Transannulation

The synthesis of imidazo[1,5-a]pyridines via denitrogenative transannulation of pyridotriazoles with nitriles, using catalysis, highlights a novel application in creating heterocyclic compounds. This method's efficiency and metal-free conditions make it a valuable technique for synthesizing imidazole derivatives A. Joshi, D. Mohan, S. Adimurthy, 2016.

Molecular Salts and Supramolecular Synthons

Studies on organic salts formed from noncovalent bonding between carboxylic acids, imidazole, and benzimidazole have led to the creation of supramolecular arrays with diverse structures. These findings have implications for designing molecular materials with specific properties, including those involving imidazole derivatives Shouwen Jin, Huan Zhang, Hui Liu, Xianhong Wen, Minghui Li, Da‐qi Wang, 2015.

properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-2-methyl-5-nitroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O2/c1-7-14-5-11(16(17)18)15(7)6-8-2-3-9(12)4-10(8)13/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGGFVJARIYNOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5588774.png)

![1-(3-chloro-4-methylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5588810.png)

![2,2,4-trimethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5588811.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5588815.png)

![4-[(2-bromophenoxy)methyl]-N'-(3-hydroxybenzylidene)benzohydrazide](/img/structure/B5588820.png)

![5-[4-(dimethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5588822.png)

![3-[(7-chloro-4-quinolinyl)amino]benzoic acid](/img/structure/B5588830.png)

![5-{2-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5588837.png)

![ethyl cyano[(2-methoxy-5-methylphenyl)hydrazono]acetate](/img/structure/B5588847.png)